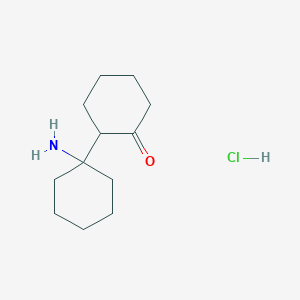

1'-Amino-1,1'-bi(cyclohexyl)-2-one hydrochloride

Description

Properties

IUPAC Name |

2-(1-aminocyclohexyl)cyclohexan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO.ClH/c13-12(8-4-1-5-9-12)10-6-2-3-7-11(10)14;/h10H,1-9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMXPZOJFDQPRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2CCCCC2=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conversion to Hydrochloride Salt

The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, to improve stability, solubility, and handling properties.

Detailed Research Findings and Data

Although direct experimental procedures for this compound are limited in publicly available sources, related synthetic methodologies for similar bicyclic amino ketones provide insight into effective preparation strategies:

Reductive Amination : A common method to introduce the amino group involves reacting the ketone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen with a catalyst. This method allows regioselective amination at the ketone carbonyl position.

One-Pot Synthesis Approaches : Recent advances in environmentally friendly and regioselective one-pot syntheses of amino ketones and related compounds suggest that similar strategies could be adapted for 1'-Amino-1,1'-bi(cyclohexyl)-2-one. These methods involve heating the ketone with amine sources under controlled conditions to achieve high yields and purity.

Salt Formation : The hydrochloride salt is typically formed by bubbling dry hydrogen chloride gas into a solution of the free amine or by adding concentrated hydrochloric acid to the amine solution, followed by crystallization.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bi(cyclohexyl) ketone formation | Cyclohexanone derivatives, coupling agents | Not specified | Requires controlled conditions to avoid side reactions |

| Amination (Reductive) | Ammonia or amine, NaBH3CN or H2/Pd catalyst | 60-85* | Regioselective amination at ketone carbonyl |

| Hydrochloride salt formation | HCl gas or concentrated HCl in solvent | >90 | Improves compound stability and handling |

*Yields are estimated based on analogous compounds and typical reductive amination efficiencies.

Analytical and Characterization Notes

- The compound’s structure is confirmed by spectroscopic methods such as NMR (1H and 13C), IR, and mass spectrometry.

- The hydrochloride salt form shows characteristic shifts in NMR due to protonation of the amino group.

- Purity and identity are verified by melting point determination and elemental analysis.

Chemical Reactions Analysis

1’-Amino-1,1’-bi(cyclohexyl)-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Synthesis Applications

1'-Amino-1,1'-bi(cyclohexyl)-2-one hydrochloride serves as a chiral building block in asymmetric synthesis. Its unique structure allows it to be utilized in the development of chiral ligands for various catalytic processes.

Case Study: Chiral Ligands for Asymmetric Hydrogenation

Research has demonstrated that this compound can be used to develop effective chiral ligands for asymmetric hydrogenation reactions. These ligands enhance the selectivity and efficiency of hydrogenation processes, which are crucial in pharmaceutical synthesis .

Pharmacological Applications

The compound has been investigated for its potential therapeutic effects. Its structural characteristics enable it to interact with biological systems effectively.

Case Study: Antimicrobial Activity

Studies have indicated that derivatives of this compound exhibit antimicrobial properties. This makes them candidates for developing new antibiotics or antimicrobial agents, particularly against resistant strains of bacteria .

Analytical Chemistry Applications

In analytical chemistry, this compound is employed in high-performance liquid chromatography (HPLC) methods for separating and analyzing complex mixtures.

Application Example: HPLC Method Development

The compound has been successfully analyzed using reverse-phase HPLC techniques. The method involves using a mobile phase consisting of acetonitrile and water, which facilitates the separation of this compound from impurities. This application is particularly useful in pharmacokinetic studies and quality control of pharmaceutical products .

Cosmetic Formulations

Recent research highlights the use of this compound in cosmetic formulations. Its properties contribute to the stability and effectiveness of cosmetic products.

Case Study: Skin Bioavailability

Investigations into the skin bioavailability of topical formulations containing this compound have shown promising results. The compound's ability to penetrate the skin layers enhances its effectiveness as an active ingredient in dermatological products .

Toxicity Findings

According to hazard assessments, this compound does not exhibit significant skin sensitization or reproductive toxicity at specified doses . This safety profile supports its potential use in pharmaceuticals and cosmetics.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Synthesis | Used as a chiral building block for developing ligands in asymmetric synthesis |

| Pharmacology | Potential antimicrobial agent; effective against resistant bacterial strains |

| Analytical Chemistry | Employed in HPLC methods for separation and analysis of complex mixtures |

| Cosmetic Formulations | Enhances stability and effectiveness in dermatological products; improves skin bioavailability |

| Safety Assessment | Demonstrated low toxicity; no significant sensitization or reproductive toxicity reported |

Mechanism of Action

The mechanism of action of 1’-Amino-1,1’-bi(cyclohexyl)-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclohexane Backbones

(a) [1,1'-bi(cyclohexylidene)]-2-one Derivatives

highlights compounds like [1,1'-bi(cyclohexylidene)]-2-one, which share the bicyclic core but lack the amino group. These derivatives may exhibit distinct reactivity due to the absence of the amine, favoring ketone-specific reactions (e.g., nucleophilic additions). The rigid bicyclic structure could enhance thermal stability compared to monocyclic analogues .

(b) cis- and trans-2-Aminocyclohexanol Hydrochlorides

- cis-2-Aminocyclohexanol hydrochloride (CAS 6936-47-6) has a melting point (mp) of 186–190°C.

- trans-2-Aminocyclohexanol hydrochloride (CAS 5456-63-3) has a lower mp of 172–175°C. The stereochemical arrangement (cis vs. trans) significantly impacts physical properties, suggesting that stereoisomerism in 1'-Amino-1,1'-bi(cyclohexyl)-2-one hydrochloride could similarly influence its solubility and stability .

(c) 1-Amino-1-cyclohexanecarboxylic Acid Derivatives

lists 1-Amino-1-cyclohexanecarboxylic acid (mp >300°C) and trans-2-Amino-1-cyclohexanecarboxylic acid (mp 274–278°C). The carboxylic acid group introduces acidity (pKa ~2–3), contrasting with the ketone and amine in the target compound. Such differences may affect binding interactions in drug design or catalytic applications .

Compounds with Alternative Ring Systems

(a) 1'-Amino-1,1'-bi(cyclopropyl)-1-carboxylic Acid Hydrochloride

describes a cyclopropyl analogue (CAS 2270909-75-4). The strained cyclopropane rings increase reactivity (e.g., ring-opening reactions) compared to the more stable cyclohexane rings in the target compound. This structural variation could limit its utility in applications requiring thermal or chemical stability .

(b) Aromatic Amine Hydrochlorides

and reference aromatic amines like 1-Amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide hydrochloride (CAS 1423024-22-9) and (S)-(+)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride. The aromatic substituents (e.g., thiophene, naphthyl) confer π-π stacking capabilities, which are absent in the alicyclic target compound. Such features are critical in receptor-binding applications (e.g., enzyme inhibitors) .

Functional Group Variations

(a) Hydroxyl vs. Ketone Groups

Cyclohexanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S)- (; CAS 197247-91-9) contains hydroxyl (-OH) and carboxylic acid (-COOH) groups. The hydroxyl group increases hydrophilicity, while the ketone in the target compound may enhance electrophilicity, directing reactivity toward nucleophilic agents .

(b) Amino Hydrochlorides in Different Positions

mentions 1-(2-Aminocyclohexyl)-2,2-dimethylpropan-1-one hydrochloride, where the amine is at the 2-position.

Data Table: Key Properties of Comparable Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Melting Point (°C) | Key Features |

|---|---|---|---|---|---|

| 1'-Amino-1,1'-bi(cyclohexyl)-2-one HCl | Not Provided | Not Provided | Amine, Ketone | Not Available | Bicyclic rigidity |

| cis-2-Aminocyclohexanol HCl (CAS 6936-47-6) | C₆H₁₃NO·HCl | 151.63 | Amine, Hydroxyl | 186–190 | Stereospecific stability |

| trans-2-Aminocyclohexanol HCl (CAS 5456-63-3) | C₆H₁₃NO·HCl | 151.63 | Amine, Hydroxyl | 172–175 | Lower mp due to trans configuration |

| 1-Amino-1-cyclohexanecarboxylic acid | C₇H₁₃NO₂ | 143.18 | Amine, Carboxylic Acid | >300 | High thermal stability |

| 1'-Amino-1,1'-bi(cyclopropyl)-1-carboxylic acid HCl | C₇H₁₀ClNO₂ | 175.62 (est.) | Amine, Carboxylic Acid | Not Available | Strained cyclopropane rings |

Research Implications and Gaps

- Structural Rigidity: The bicyclohexyl framework of the target compound may offer superior conformational stability compared to monocyclic or cyclopropane-containing analogues, making it suitable for chiral catalysis or as a scaffold in drug design .

- Functional Group Synergy : The combination of amine and ketone groups could enable dual reactivity (e.g., Schiff base formation or hydrogen bonding), but experimental validation is needed.

- Data Limitations: Specific properties (e.g., solubility, pKa) of 1'-Amino-1,1'-bi(cyclohexyl)-2-one HCl are absent in the evidence, highlighting the need for further characterization.

Biological Activity

1'-Amino-1,1'-bi(cyclohexyl)-2-one hydrochloride is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as a bicyclic amine derivative, which contributes to its unique biological properties. The hydrochloride salt form enhances its solubility and stability in biological systems.

Antimicrobial Activity

Research has indicated that derivatives of cyclohexyl compounds exhibit antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against certain cancer cell lines, with IC50 values indicating significant potency . The compound's lipophilicity appears to correlate with its biological activity, suggesting that modifications to its structure could enhance efficacy against cancer cells .

Neuropharmacological Effects

The compound has also been evaluated for neuropharmacological activity. Similar compounds have shown promise in modulating neurotransmitter systems, potentially offering therapeutic benefits in conditions such as epilepsy and neurodegenerative diseases . The interaction with G-protein coupled receptors (GPCRs) has been noted as a significant mechanism, influencing various physiological responses .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of related compounds, it was found that certain derivatives exhibited minimum inhibitory concentrations (MICs) effective against resistant strains. The findings suggest that modifications to the cyclohexyl structure could enhance antimicrobial potency .

| Compound | MIC (μM) | Target Bacteria |

|---|---|---|

| Compound A | 18.7 | MRSA |

| Compound B | 35.8 | Vancomycin-resistant E. faecalis |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed varying degrees of cytotoxicity for related compounds. For example, a derivative showed an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line, indicating a strong inhibitory effect on cell proliferation compared to non-cancerous cells .

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 | 0.126 | High |

| MCF10A | >10 |

The biological activity of this compound is believed to involve multiple mechanisms:

- Cell Membrane Disruption : Similar compounds disrupt bacterial membranes leading to cell lysis.

- Enzyme Inhibition : Inhibition of key enzymes involved in cancer cell metabolism has been observed.

- Neurotransmitter Modulation : Effects on neurotransmitter systems may provide therapeutic benefits in neurological disorders.

Q & A

Q. What safety protocols should be followed when handling 1'-Amino-1,1'-bi(cyclohexyl)-2-one hydrochloride in laboratory settings?

- Methodological Answer :

- Use respiratory protection (e.g., a one-way valve respirator) and personal protective equipment (PPE) such as gloves and lab coats to avoid inhalation or skin contact .

- In case of accidental exposure, immediately remove contaminated clothing, rinse affected areas with water for 15 minutes, and seek medical attention. Artificial respiration should be administered using a pocket mask with a one-way valve if breathing is compromised .

- Store the compound in a cool, dry environment away from incompatible substances (e.g., strong oxidizers), and ensure proper ventilation in the workspace .

Q. How can the molecular structure of this compound be validated using analytical techniques?

- Methodological Answer :

- Mass Spectrometry (MS) : Confirm molecular weight (average mass: ~178.275 g/mol) and monoisotopic mass (178.135765 g/mol) using high-resolution MS .

- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon NMR spectra to resolve cyclohexyl ring conformations and amine/hydrochloride functional groups. Compare data with reference standards for stereochemical validation .

- X-ray Crystallography : Determine crystal packing and hydrogen-bonding interactions in the hydrochloride salt form .

Q. What are the recommended synthetic routes for preparing this compound?

- Methodological Answer :

- Catalytic Cyclization : Utilize biomass-derived furans or cyclohexane precursors under acid or metal-catalyzed conditions to form the bicyclohexyl backbone .

- Amine Functionalization : Introduce the amino group via reductive amination of a ketone intermediate, followed by hydrochloric acid treatment to form the hydrochloride salt .

- Quality Control : Monitor reaction progress using thin-layer chromatography (TLC) and purify intermediates via recrystallization or column chromatography .

Advanced Research Questions

Q. How can stereoisomerism in this compound impact its physicochemical properties and biological activity?

- Methodological Answer :

- Stereochemical Analysis : Separate cis/trans isomers using chiral HPLC or capillary electrophoresis. Compare melting points (e.g., cis: 186–190°C vs. trans: 172–175°C) and solubility profiles .

- Biological Assays : Evaluate isomer-specific activity in receptor-binding studies (e.g., opioid or adrenergic receptors) to correlate stereochemistry with pharmacological efficacy .

- Computational Modeling : Apply density functional theory (DFT) to predict isomer stability and intermolecular interactions in drug-target complexes .

Q. What strategies can resolve contradictions in catalytic efficiency data during synthesis?

- Methodological Answer :

- Mechanistic Studies : Use kinetic isotope effects (KIE) or operando spectroscopy to identify rate-limiting steps in catalytic pathways (e.g., hydrogenation or oxidation) .

- Parameter Optimization : Screen reaction variables (temperature, solvent polarity, catalyst loading) using design-of-experiments (DoE) software to maximize yield and reproducibility .

- Cross-Validation : Compare results with independent datasets from academic literature (e.g., European Food Safety Authority or ATSDR reports) to identify systematic errors .

Q. How can computational tools enhance the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use platforms like PISTACHIO or REAXYS to model absorption, distribution, and toxicity profiles. Optimize logP values (<3) for enhanced blood-brain barrier penetration .

- Molecular Dynamics (MD) : Simulate hydrochloride salt dissociation in physiological conditions to assess bioavailability and stability .

- Fragment-Based Design : Incorporate substituents (e.g., methoxy or halogen groups) to modify metabolic pathways and reduce hepatic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.